2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid
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Overview
Description
2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid is a versatile chemical compound with the molecular formula C6H5ClN2O2S and a molecular weight of 204.63 g/mol . This compound features a unique structure that allows for diverse applications in various fields, including drug development, organic synthesis, and material science.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis and studies of mesoionic compounds , which are a class of non-benzenoid aromatic compounds. These compounds have interesting pharmacological properties and are often used in medicinal chemistry .
Mode of Action
Given its use in the synthesis of mesoionic compounds , it can be inferred that it may interact with its targets through the formation of complex structures, potentially altering their function.
Result of Action
Given its use in the synthesis of mesoionic compounds , it can be inferred that it may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid typically involves the reaction of 6-chloropyridazine with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Comparison with Similar Compounds
2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid can be compared with other pyridazine-based compounds, such as:
2-(6-Chloropyridazin-3-yl)hydrazine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Pyridazine derivatives: A broad class of compounds with varying substituents, each exhibiting unique pharmacological activities.
Cefozopran, cadralazine, minaprine: Medications containing the pyridazine moiety, highlighting the importance of this structural component in drug design.
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c7-4-1-2-5(9-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLVRPFWYKHVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1SCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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